3-Hydroxy-3-methyl-2,3-dihydrobenzothiophene 1,1-Dioxide
Overview
Description
3-Hydroxy-3-methyl-2,3-dihydrobenzothiophene 1,1-Dioxide is a chemical compound with the molecular formula C9H10O3S and a molecular weight of 198.24 g/mol . It is a derivative of benzothiophene, characterized by the presence of a hydroxyl group and a methyl group on the benzothiophene ring, along with a sulfone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-methyl-2,3-dihydrobenzothiophene 1,1-Dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2,3-dihydrobenzothiophene with an oxidizing agent to introduce the sulfone group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-methyl-2,3-dihydrobenzothiophene 1,1-Dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Trifluoroacetic acid, palladium on carbon.
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of the benzothiophene ring .
Scientific Research Applications
3-Hydroxy-3-methyl-2,3-dihydrobenzothiophene 1,1-Dioxide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-methyl-2,3-dihydrobenzothiophene 1,1-Dioxide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The sulfone group plays a crucial role in its binding affinity and specificity . Additionally, the compound’s ability to undergo redox reactions can influence cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2,3-dihydrobenzothiophene 1,1-Dioxide: Lacks the methyl group, which may affect its reactivity and biological activity.
3-Methyl-2,3-dihydrobenzothiophene 1,1-Dioxide: Lacks the hydroxyl group, influencing its solubility and interaction with biological targets.
Uniqueness
3-Hydroxy-3-methyl-2,3-dihydrobenzothiophene 1,1-Dioxide is unique due to the presence of both hydroxyl and methyl groups, which enhance its versatility in chemical reactions and potential biological activities. The combination of these functional groups with the sulfone moiety provides a distinct profile that can be exploited in various applications.
Properties
IUPAC Name |
3-methyl-1,1-dioxo-2H-1-benzothiophen-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-9(10)6-13(11,12)8-5-3-2-4-7(8)9/h2-5,10H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPSODOPRLCEAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CS(=O)(=O)C2=CC=CC=C21)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514329 | |
Record name | 3-Hydroxy-3-methyl-2,3-dihydro-1H-1-benzothiophene-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62521-48-6 | |
Record name | 3-Hydroxy-3-methyl-2,3-dihydro-1H-1-benzothiophene-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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